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Introduction
Isoxanthohumol (IXN), a prenylflavonoid found in hops and beer, has garnered significant

attention for its potential in overcoming multidrug resistance (MDR) in cancer cells. MDR is a

major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette

(ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1). ABCB1

functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from

cancer cells, thereby reducing their intracellular concentration and efficacy.

Recent studies have demonstrated that isoxanthohumol acts as both a substrate and a

competitive inhibitor of the ABCB1 transporter.[1][2][3] This dual action makes it a compelling

agent for sensitizing MDR cancer cells to conventional chemotherapy. By competing with

chemotherapeutic drugs for the same binding site on ABCB1, isoxanthohumol can inhibit the

efflux of these drugs, leading to their increased intracellular accumulation and enhanced

cytotoxicity.[2][3] Furthermore, as a substrate, isoxanthohumol stimulates the ATPase activity

of ABCB1, a key step in the transport cycle.[1][2]

These application notes provide detailed protocols for key in vitro assays to study the

interaction of isoxanthohumol with the ABCB1 transporter. The provided methodologies for

cytotoxicity assays, substrate transport (efflux) assays, and ATPase activity assays will enable

researchers to evaluate the potential of isoxanthohumol and other novel compounds as

ABCB1 modulators.
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Data Presentation
Table 1: Effect of Isoxanthohumol on Doxorubicin
Cytotoxicity in ABCB1-Overexpressing Cells

Cell Line
Isoxanthohumol
(IXN)
Concentration (µM)

Doxorubicin IC50
(µM)

Fold Reversal

MCF-7/ADR 0 ~15.0 1.0

7.5 ~5.0 3.0

15 ~2.5 6.0

30 ~1.0 15.0

MCF-7 (Parental) 0 ~0.5 -

30 ~0.4 -

Data synthesized from representative studies. Actual values may vary based on experimental

conditions.

Table 2: Stimulation of ABCB1 ATPase Activity by
Isoxanthohumol

Isoxanthohumol (IXN) Concentration (µM) ATPase Activity (% of Basal)

0 100

5 ~150

10 ~200

20 ~250

40 ~220

Data synthesized from representative studies showing a concentration-dependent stimulation

of ABCB1 ATPase activity. Verapamil is often used as a positive control.
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Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of isoxanthohumol on the cytotoxicity of an ABCB1

substrate, such as doxorubicin, in ABCB1-overexpressing (e.g., MCF-7/ADR) and parental

(e.g., MCF-7) cell lines.

Materials:

MCF-7 and MCF-7/ADR cells

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

Isoxanthohumol (IXN) stock solution (in DMSO)

Doxorubicin stock solution (in sterile water or DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Seed MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 5,000 cells/well and

allow them to attach overnight.

Prepare serial dilutions of doxorubicin in culture medium.

Prepare solutions of isoxanthohumol in culture medium at desired final concentrations

(e.g., 0, 7.5, 15, 30 µM).

Remove the overnight culture medium from the cells and add the medium containing the

different concentrations of doxorubicin with or without isoxanthohumol.
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Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control and determine the IC50

values for doxorubicin in the presence and absence of isoxanthohumol.

Protocol 2: ABCB1-Mediated Substrate Efflux Assay
(Rhodamine 123 Assay)
This protocol measures the ability of isoxanthohumol to inhibit the efflux of a fluorescent

ABCB1 substrate, Rhodamine 123, from ABCB1-overexpressing cells.

Materials:

MCF-7/ADR cells (or other ABCB1-overexpressing cells)

Phenol red-free culture medium

Isoxanthohumol (IXN) stock solution (in DMSO)

Rhodamine 123 stock solution (in DMSO)

Verapamil (positive control inhibitor) stock solution (in DMSO)

Flow cytometer

Procedure:

Harvest MCF-7/ADR cells and resuspend them in phenol red-free medium at a concentration

of 1 x 10^6 cells/mL.

Aliquot the cell suspension into flow cytometry tubes.
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Pre-incubate the cells with various concentrations of isoxanthohumol (e.g., 0, 10, 20, 40

µM) or verapamil (e.g., 50 µM) for 30 minutes at 37°C.

Add Rhodamine 123 to a final concentration of 1 µM to each tube and incubate for another

60 minutes at 37°C in the dark.

After incubation, wash the cells twice with ice-cold PBS.

Resuspend the cell pellet in 500 µL of ice-cold PBS.

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an

excitation wavelength of 488 nm and an emission wavelength of 530 nm.[2]

An increase in intracellular Rhodamine 123 fluorescence in the presence of

isoxanthohumol indicates inhibition of ABCB1-mediated efflux.

Protocol 3: ABCB1 ATPase Activity Assay
This protocol measures the effect of isoxanthohumol on the ATP hydrolysis rate of ABCB1,

which is indicative of a substrate-transporter interaction. Commercially available kits are often

used for this assay.

Materials:

High-five insect cell membranes or other membrane preparations with high levels of human

ABCB1

Isoxanthohumol (IXN) stock solution (in DMSO)

Verapamil (positive control substrate)

Sodium orthovanadate (Na3VO4, an ABC transporter inhibitor)

ATP

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10

mM MgCl2)
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Phosphate detection reagent (e.g., malachite green-based)

96-well plates

Microplate reader

Procedure:

Prepare serial dilutions of isoxanthohumol and verapamil in the assay buffer.

In a 96-well plate, add the ABCB1 membrane preparation (e.g., 5-10 µg of protein per well).

Add the different concentrations of isoxanthohumol or verapamil to the wells. Include a

control with no compound (basal activity) and a control with sodium orthovanadate (to

determine non-ABCB1 ATPase activity).

Pre-incubate the plate at 37°C for 5 minutes.

Initiate the reaction by adding ATP to a final concentration of 5 mM.

Incubate the plate at 37°C for 20-40 minutes.

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a

phosphate detection reagent according to the manufacturer's instructions.

Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).

The ABCB1-specific ATPase activity is calculated by subtracting the vanadate-sensitive Pi

release from the total Pi release. An increase in ATPase activity in the presence of

isoxanthohumol indicates that it is a substrate of ABCB1.
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Caption: Experimental workflow for studying Isoxanthohumol's effect on ABCB1.
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Caption: Mechanism of Isoxanthohumol-mediated reversal of ABCB1 drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Utilizing
Isoxanthohumol in ABCB1 Transporter Studies]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b016456#using-isoxanthohumol-as-a-substrate-for-
abcb1-transporter-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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